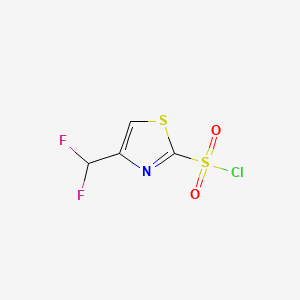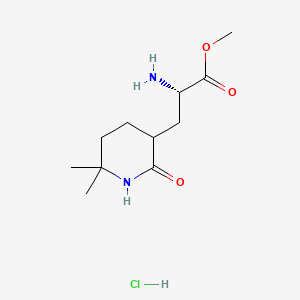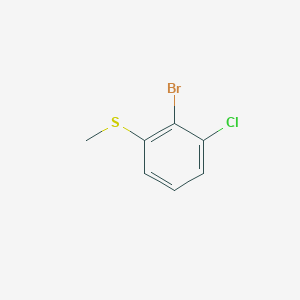
(2-Bromo-3-chlorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-chlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-chlorophenyl)(methyl)sulfane typically involves the bromination and chlorination of phenyl derivatives followed by the introduction of a methylsulfanyl group. One common method involves the reaction of 2-bromo-3-chlorophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes followed by thiolation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-3-chlorophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can undergo reduction to form the corresponding thiophenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiophenol derivatives.
Applications De Recherche Scientifique
(2-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-chlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-5-chlorophenyl)(methyl)sulfane
- 1-Bromo-4-chloro-2-(methylsulfanyl)benzene
- 2-Chlorophenyl methyl sulfone
Uniqueness
(2-Bromo-3-chlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methylsulfanyl group, allows for a wide range of chemical modifications and applications that may not be possible with similar compounds.
Propriétés
Formule moléculaire |
C7H6BrClS |
|---|---|
Poids moléculaire |
237.55 g/mol |
Nom IUPAC |
2-bromo-1-chloro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrClS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Clé InChI |
BJTOGGUSDQIWHF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CC=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


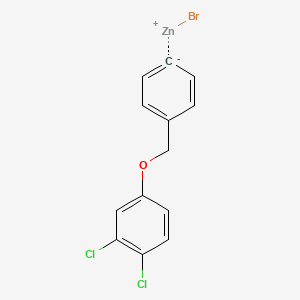
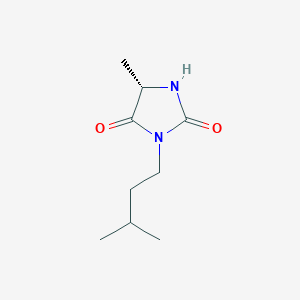
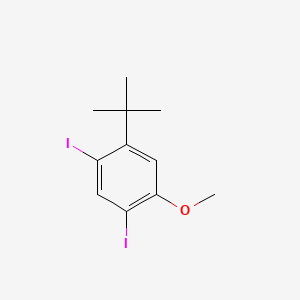
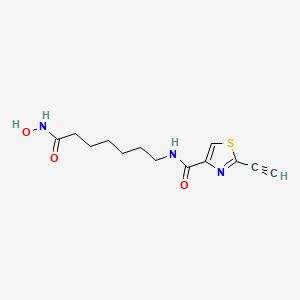
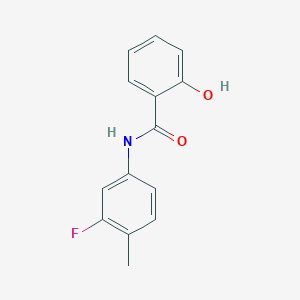
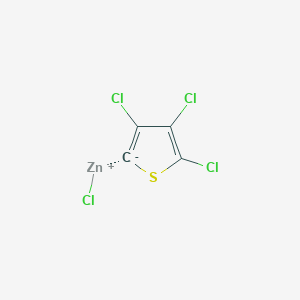
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
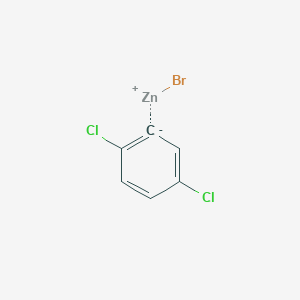
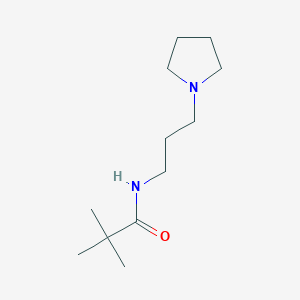
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
